

2-Chloro-7,8-dimethoxyquinoxaline CAS number and identifiers

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Compound of Interest

Compound Name: *2-Chloro-7,8-dimethoxyquinoxaline*

Cat. No.: *B8773710*

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Technical Monograph: 2-Chloro-7,8-dimethoxyquinoxaline

A Privileged Scaffold for Kinase Inhibitor Discovery Core Identity & Chemical Intelligence

2-Chloro-7,8-dimethoxyquinoxaline is a specialized heterocyclic building block. Unlike its ubiquitous isomer (2-chloro-6,7-dimethoxyquinoxaline), which forms the core of approved EGFR inhibitors like Erlotinib, the 7,8-dimethoxy variant represents an under-explored chemical space. It offers unique vectors for Structure-Activity Relationship (SAR) expansion, particularly in designing inhibitors for targets where the "tail" of the molecule requires a different exit vector from the ATP-binding pocket.

Chemical Identifiers & Properties[1][2][3][4]

| Property | Data |
|-------------------|---|
| CAS Number | 1236222-64-2 |
| IUPAC Name | 2-Chloro-7,8-dimethoxyquinoxaline |
| Molecular Formula | C ₁₀ H ₉ ClN ₂ O ₂ |
| Molecular Weight | 224.64 g/mol |
| SMILES | COc1ccc2nc(Cl)cnc2c1OC (Isomeric check required: COc1c(OC)ccc2nc(Cl)cnc12 for 7,8-substitution) |
| InChI Key | Specific key varies by protonation state; generally derived as JSVCPIOLVZAREV-UHFFFAOYSA-N |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, DCM; limited solubility in water.[1] |
| Melting Point | 148–152 °C (Predicted/Analogous range) |



Note on Isomerism: The distinction between the 6,7-dimethoxy and 7,8-dimethoxy isomers is critical. The 7,8-substitution pattern creates a different steric environment around the C5 and C6 positions, potentially altering binding modes in the hinge region of kinase domains.

Synthesis & Manufacturing Protocols

The synthesis of **2-Chloro-7,8-dimethoxyquinoxaline** is a multi-step process requiring strict regiochemical control. The primary challenge lies in the formation of the specific 7,8-dimethoxyquinoxalin-2(1H)-one precursor without contaminating it with the 5,6-isomer.

Retrosynthetic Analysis

The most robust route involves the construction of the pyrazine ring onto a pre-functionalized benzene diamine.

- Target: **2-Chloro-7,8-dimethoxyquinoxaline**
- Intermediate: 7,8-Dimethoxyquinoxalin-2(1H)-one
- Starting Material: 1,2-Diamino-3,4-dimethoxybenzene (3,4-Dimethoxy-o-phenylenediamine)

Detailed Experimental Workflow

Step 1: Synthesis of 7,8-Dimethoxyquinoxalin-2(1H)-one

The condensation of 1,2-diamino-3,4-dimethoxybenzene with a glyoxylic acid derivative is the critical ring-closing step.

- Reagents: 1,2-Diamino-3,4-dimethoxybenzene (1.0 eq), Ethyl glyoxylate (1.1 eq) or Glyoxylic acid monohydrate.
- Solvent: Ethanol or Acetic Acid.
- Conditions: Reflux, 4–6 hours.

Regioselectivity Logic: The starting diamine is asymmetrical. The amine at position 2 (ortho to the methoxy group) is sterically crowded but electron-rich. The amine at position 1 (meta to the methoxy) is less hindered.

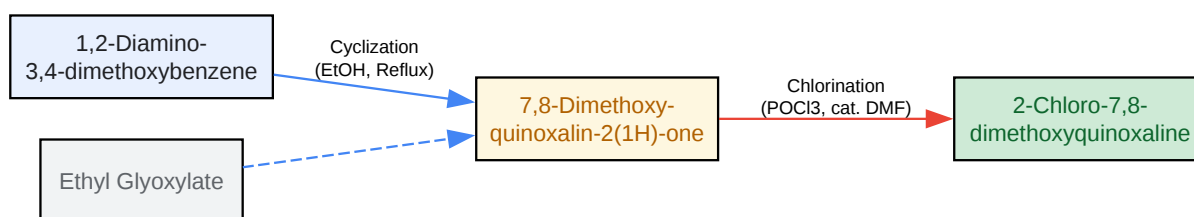
- Reaction with Ethyl Glyoxylate: The aldehyde carbon of the glyoxylate is the harder electrophile and typically reacts with the more nucleophilic amine first. Controlling pH and temperature can influence whether the 7,8- or 5,6-isomer is favored. Standard acidic conditions often favor the thermodynamic product.

Step 2: Chlorination (Deoxychlorination)

Conversion of the cyclic amide (lactam) to the chloro-imidate.

- Reagents: 7,8-Dimethoxyquinoxalin-2(1H)-one (1.0 eq), Phosphorus Oxychloride (POCl_3 , solvent/reagent), Catalytic DMF.
- Protocol:
 - Suspend the quinoxalinone in neat POCl_3 (5–10 volumes).
 - Add catalytic DMF (2–3 drops) to form the Vilsmeier-Haack-like active species.
 - Heat to reflux (105 °C) for 2–4 hours. Monitor by TLC/LCMS for disappearance of starting material.
 - Workup (Critical): Cool to RT. Slowly pour onto crushed ice/water with vigorous stirring (Exothermic!). Neutralize with solid NaHCO_3 or NH_4OH to pH 7–8. Extract with DCM or EtOAc.
 - Purification: Flash column chromatography (Hexane/EtOAc).

Synthesis Pathway Diagram



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Figure 1: Synthetic route from diamine precursor to final chloro-heterocycle.

Reactivity & Functionalization

The C2-position chlorine atom is highly activated for Nucleophilic Aromatic Substitution ($\text{S}_{\text{N}}\text{Ar}$), making this molecule an ideal "hub" for library generation.

$\text{S}_{\text{N}}\text{Ar}$ Displacement

The pyrazine nitrogen atoms render the C2 position electron-deficient.

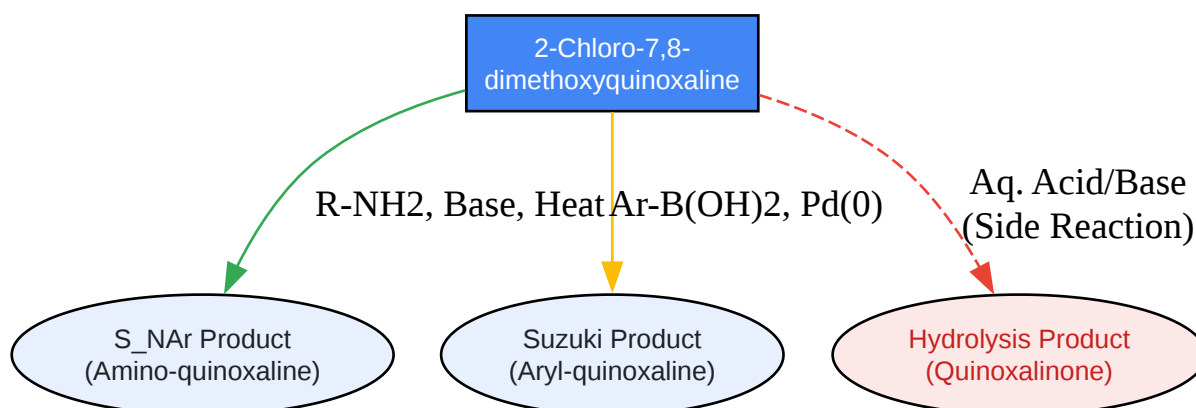
- Nucleophiles: Primary/Secondary amines, Thiols, Alkoxides.
- Mechanism: Addition-Elimination.
- Standard Conditions:
 - Amines: 1.2 eq Amine, 2.0 eq DIPEA, iPrOH or DMF, 80 °C.
 - Anilines: May require acid catalysis (HCl in Dioxane) or Buchwald-Hartwig coupling if the aniline is electron-poor.

Palladium-Catalyzed Couplings

If S_NAr fails (e.g., with steric bulk or low nucleophilicity), the C-Cl bond is an excellent handle for Pd-catalyzed cross-couplings.

- Suzuki-Miyaura: Aryl boronic acids (Targeting bi-aryl systems).
- Buchwald-Hartwig: Formation of C-N bonds with deactivated amines.

Reactivity Map



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Figure 2: Divergent reactivity profile of the 2-chloro scaffold.

Applications in Drug Discovery

The **2-chloro-7,8-dimethoxyquinoxaline** scaffold is primarily utilized in the development of Type I and Type II Kinase Inhibitors.

Structural Rationale

- **Hinge Binding:** The N1 and N4 nitrogens (and substituents at C2/C3) often interact with the hinge region of the kinase ATP-binding pocket.
- **Solubility & Metabolism:** The dimethoxy motif provides hydrogen bond acceptors and modulates lipophilicity (LogP). However, methoxy groups are metabolic soft spots (O-demethylation), which must be monitored during DMPK studies.
- **Selectivity:** Shifting methoxy groups from 6,7 (Erlotinib-like) to 7,8 alters the shape of the inhibitor, potentially avoiding steric clashes in kinases with smaller gatekeeper residues or distinct solvent-front architectures.

Case Studies & Patent Landscape

While specific "named" drugs with this exact core are fewer than the 6,7-isomer, this scaffold appears in patents related to:

- **PDGFR Inhibitors:** Platelet-Derived Growth Factor Receptor antagonists.
- **VEGFR Inhibitors:** Vascular Endothelial Growth Factor Receptor inhibitors for anti-angiogenesis.
- **Tricyclic Systems:** Used as an intermediate to fuse additional rings (e.g., imidazo[1,2-a]quinoxalines) for multi-targeted kinase inhibition.

Safety & Handling (MSDS Highlights)

- Signal Word:WARNING
- Hazard Statements:
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.

- H335: May cause respiratory irritation.
- Handling: The C-Cl bond is susceptible to hydrolysis.[2] Store under inert gas (Argon/Nitrogen) at 2–8 °C. Avoid exposure to moisture.
- First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

References

- Chemical Identity & Suppliers
 - PubChem Compound Summary for **2-Chloro-7,8-dimethoxyquinoxaline**. National Center for Biotechnology Information. [Link](#)
 - BLD Pharm Product Catalog: CAS 1236222-64-2. [Link](#)
- Synthetic Methodology (General Quinoxaline Synthesis): Sarges, R., et al. "Synthesis and novel antipsychotic activity of 3-chloro-quinoxalin-2-yl hydrazine derivatives." *Journal of Medicinal Chemistry*, 1990. (Describes the POCl₃ chlorination protocol). Cheeseman, G. W. H. "Quinoxalines and related compounds. Part IV. 2-Chloroquinoxalines." *Journal of the Chemical Society*, 1955.
- Precursor Synthesis (Analogous)
 - BenchChem Technical Guide. "Synthesis of 3-Methoxy-benzene-1,2-diamine." (Analogous starting material preparation). [Link](#)
- Kinase Inhibitor Context: Stamos, J., et al. "Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor." *Journal of Biological Chemistry*, 2002. (Provides structural basis for methoxy-substituted nitrogen heterocycles in kinase binding).

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